molecular formula C16H28N2O3 B14780225 (R)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate

(R)-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate

Cat. No.: B14780225
M. Wt: 296.40 g/mol
InChI Key: MMINECTYWKHJNS-UHFFFAOYSA-N
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Description

®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is a chemical compound with the molecular formula C16H28N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with ®-1-(cyclohexanecarbonyl)pyrrolidine. The reaction is usually carried out under controlled conditions to ensure the desired stereochemistry is maintained. Common reagents used in this synthesis include tert-butyl hydroperoxide and benzyl cyanide .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Catalysts and solvents are selected to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as hydrogen gas with palladium catalysts, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .

Biology

In biological research, this compound is often used in studies involving enzyme inhibition and protein binding. Its ability to interact with biological molecules makes it a valuable tool in understanding biochemical pathways .

Medicine

In medicine, ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry

Industrially, this compound is used in the production of various pharmaceuticals and fine chemicals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of ®-tert-Butyl (1-(cyclohexanecarbonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c1-16(2,3)21-15(20)17-13-9-10-18(11-13)14(19)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMINECTYWKHJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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